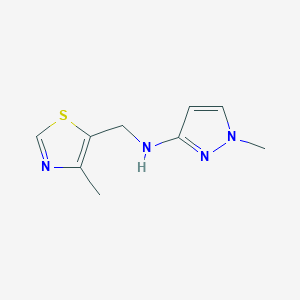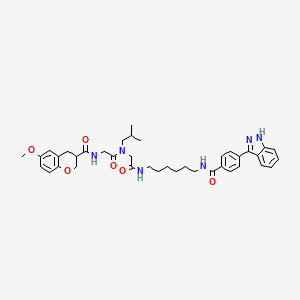
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide is a complex organic compound that features a combination of indazole and chromane structures. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The chromane moiety is also significant in medicinal chemistry due to its antioxidant and anti-inflammatory properties.
Preparation Methods
The synthesis of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves multiple steps, including the formation of the indazole and chromane units, followed by their coupling.
Indazole Synthesis: The indazole unit can be synthesized using transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation.
Chromane Synthesis: The chromane unit can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Coupling Reaction: The final step involves coupling the indazole and chromane units through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Chemical Reactions Analysis
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and ester functionalities, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: It can be used in biological studies to investigate its effects on various cellular processes, including cell proliferation and apoptosis.
Medicine: Due to its structural features, the compound may exhibit anticancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indazole moiety can interact with enzymes like phosphoinositide 3-kinase δ, inhibiting its activity and affecting cellular signaling pathways.
Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-(2-((2-((6-(4-(1H-Indazol-3-yl)benzamido)hexyl)amino)-2-oxoethyl)(isobutyl)amino)-2-oxoethyl)-6-methoxychromane-3-carboxamide can be compared with other indazole and chromane-containing compounds:
Similar Compounds:
Uniqueness: The combination of indazole and chromane moieties in a single molecule provides a unique structural framework that may exhibit a synergistic effect, enhancing its biological activity and therapeutic potential.
Properties
Molecular Formula |
C39H48N6O6 |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
N-[2-[[2-[6-[[4-(1H-indazol-3-yl)benzoyl]amino]hexylamino]-2-oxoethyl]-(2-methylpropyl)amino]-2-oxoethyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C39H48N6O6/c1-26(2)23-45(36(47)22-42-39(49)30-20-29-21-31(50-3)16-17-34(29)51-25-30)24-35(46)40-18-8-4-5-9-19-41-38(48)28-14-12-27(13-15-28)37-32-10-6-7-11-33(32)43-44-37/h6-7,10-17,21,26,30H,4-5,8-9,18-20,22-25H2,1-3H3,(H,40,46)(H,41,48)(H,42,49)(H,43,44) |
InChI Key |
WYILNUMMZCIBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(=O)NCCCCCCNC(=O)C1=CC=C(C=C1)C2=NNC3=CC=CC=C32)C(=O)CNC(=O)C4CC5=C(C=CC(=C5)OC)OC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



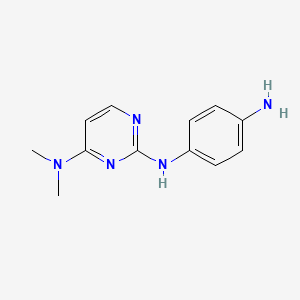
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)
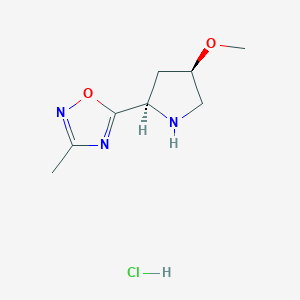

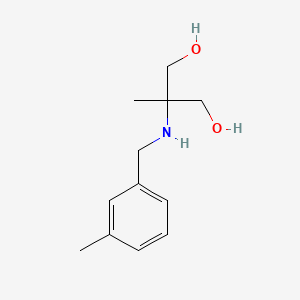
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)

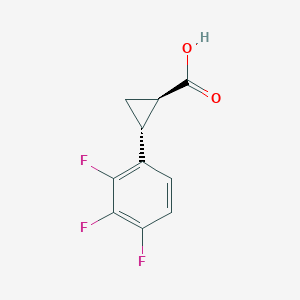
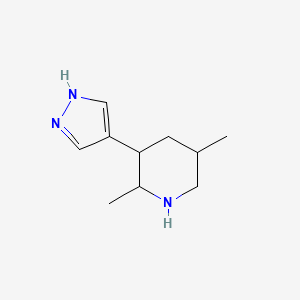
![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
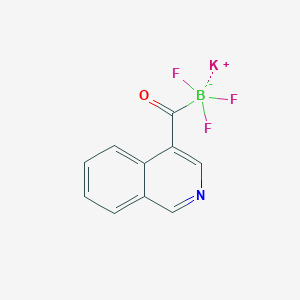
![1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13346813.png)
